3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane

Vue d'ensemble

Description

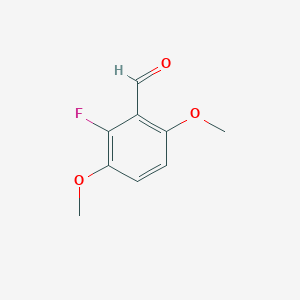

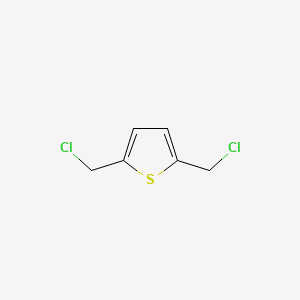

The compound “3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane” is likely a fluorinated oxirane. Oxiranes, also known as epoxides, are cyclic ethers with a three-atom ring. This ring is highly strained, making oxiranes more reactive than typical ethers .

Molecular Structure Analysis

The molecular structure of this compound would include a three-membered oxirane ring with two trifluoromethyl groups attached to one carbon and a pentafluoroethyl group attached to another carbon .Chemical Reactions Analysis

Oxiranes are known to undergo ring-opening reactions, which can be initiated by acids, bases, or nucleophiles . The presence of fluorine atoms might influence the reactivity of the compound due to their high electronegativity.Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be a volatile liquid at room temperature due to the presence of the oxirane ring . The multiple fluorine atoms could contribute to its chemical stability and could also affect its polarity .Applications De Recherche Scientifique

-

Scientific Field: Medicinal Chemistry

- Application : Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives .

- Method : The synthesis involves the use of the trifluoromethyl group, which is significant in drug discovery .

- Results : The synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

-

Scientific Field: Organic Chemistry

- Application : ®-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate is a BINOL-based chiral phosphoric acid .

- Method : This compound can efficiently catalyze the nucleophilic addition to imine substrates .

- Results : This compound was shown to be an efficient catalyst for the hydrophosphonylation of aldimines at room temperature .

-

Scientific Field: Organic Synthesis

- Application : Solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines .

- Method : This involves a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 .

- Results : A highly efficient solvent-controlled synthesis was developed .

-

Scientific Field: Medicinal Chemistry

- Application : Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria .

- Method : The synthesis involves the use of the trifluoromethyl group, which is significant in drug discovery .

- Results : The synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

-

Scientific Field: Energy Storage

- Application : 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks suppressing the shuttle effect of polysulfides in lithium-sulfur batteries .

- Method : A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized .

- Results : The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

-

Scientific Field: Organic Synthesis

- Application : Solvent-controlled base-free synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines .

- Method : This involves a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 .

- Results : A highly efficient solvent-controlled synthesis was developed .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of α-halo- and α-hydrohexafluoroisobutyric acids and aliphatic compounds containing polyfluorinated tert-butyl groups .

- Method : The synthesis involves the use of 1,1-dichlorohexafluoroisobutylene and 2,2-dichloro-3,3-bis(trifluoromethyl)oxirane as starting materials .

- Results : The derivatives of α-halo- and α-hydrohexafluoroisobutyric acids and aliphatic compounds containing polyfluorinated tert-butyl groups could be synthesized .

-

Scientific Field: Organic Synthesis

- Application : Solvent-controlled base-free synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines .

- Method : This involves a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 .

- Results : A highly efficient solvent-controlled synthesis was developed .

-

Scientific Field: Organic Chemistry

- Application : Study of the difference in chemical shift (Δ δ = δ (DMSO-d 6) − δ (CDCl 3 )) .

- Method : The study involves the use of compounds bearing a CF 2 H group .

- Results : These studies revealed that compounds bearing a CF 2 H group ( A > 0.05) are better hydrogen-bond donors than their methylated analogues ( A < 0.01) .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O/c7-2(8,6(16,17)18)3(9)1(19-3,4(10,11)12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOESGFSFSJKFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466307 | |

| Record name | 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane | |

CAS RN |

788-67-0 | |

| Record name | 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B1599707.png)

![3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline](/img/structure/B1599712.png)

![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)